molecular formula C19H15O2P B100216 2-(Diphenylphosphino)benzoic acid CAS No. 17261-28-8

2-(Diphenylphosphino)benzoic acid

Cat. No. B100216
CAS RN: 17261-28-8
M. Wt: 306.3 g/mol
InChI Key: UYRPRYSDOVYCOU-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)benzoic acid is a chemical compound that has been studied for its potential applications in various fields, including organic synthesis and materials science. It is known for its ability to act as a ligand, coordinating with metals to form complexes that exhibit interesting properties and reactivities .

Synthesis Analysis

The synthesis of 2-(diphenylphosphino)benzoic acid and its derivatives can be achieved through different methods. One approach involves the photostimulated SRN1 reaction of 2-chlorobenzoate ion with Ph2P− ions in liquid ammonia, yielding the compound in good yield as an ester . Another method includes the condensation of o-diphenylphosphinobenzaldehyde with p-aminobenzoic acid, leading to the formation of a related compound that can further react to form binuclear silver(I) complexes .

Molecular Structure Analysis

The molecular structure of 2-(diphenylphosphino)benzoic acid and its complexes has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the solid-state structure of a related compound, 2-(diphenylphosphinoyl)benzoic acid, forms a hydrogen-bonded dimer, and the molecule exists as a chloroform solvate . The geometry of the ligand can be influenced by metal coordination, as seen in the structures of palladium(II) complexes .

Chemical Reactions Analysis

2-(Diphenylphosphino)benzoic acid participates in chemical reactions that are significant in synthetic chemistry. It has been used as a bifunctional reagent in the Mitsunobu reaction, serving both as a reductant and a pronucleophile . Additionally, its metal complexes have been synthesized and analyzed for their biological activities, including antimicrobial activity and cytotoxicity against cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(diphenylphosphino)benzoic acid and its complexes are noteworthy. For example, a platinum(II) complex bearing deprotonated 2-(diphenylphosphino)benzoic acid exhibits superior phosphorescence with a higher quantum yield than a corresponding iridium complex, which has implications for the development of organic light-emitting diodes (OLEDs) . The optical properties of a binuclear silver(I) complex with the anion of a related compound have also been studied, showing emission in the range of 430–740 nm .

Scientific Research Applications

Photostimulated Synthesis

2-(Diphenylphosphino)benzoic acid is used in photostimulated synthesis. This process involves the reaction of 2-chlorobenzoate ion with Ph2P- ions in liquid ammonia, which does not occur in the dark. This synthesis is consistent with the SRN1 mechanism, distinct from aromatic nucleophilic substitution or benzyne mechanisms (Barolo, Martín, & Rossi, 2012).

Mitsunobu Reaction

4-(Diphenylphosphino)benzoic acid is used as a bifunctional reagent in the Mitsunobu reaction, serving both as a reductant and a pronucleophile. This facilitates the inversion of secondary alcohols to esters carrying a phosphine oxide group, achieved through a chromatography-free process (Muramoto, Yoshino, Misaki, & Sugimura, 2013).

Asymmetric Transition Metal Catalysis

In the field of asymmetric transition metal catalysis, 2-(Diphenylphosphino)benzoic acid-based ligands are utilized. They are specifically employed in palladium-catalyzed reactions where enantiodifferentiation is achieved through selective ionization (Trost, Vranken, & Bingel, 1992).

Organometallic Chemistry

2-(Diphenylphosphino)benzoic acid finds applications in organometallic chemistry. For instance, it is used in synthesizing ruthenium(II) carbonyl complexes for catalyzing N-alkylation of amines via hydrogen autotransfer process, demonstrating high efficiency and selectivity (Ramachandran, Prakash, Nirmala, Viswanathamurthi, & Małecki, 2015).

OLED Technology

In OLED technology, a Pt(II) complex with deprotonated 2-(diphenylphosphino)benzoic acid displays superior phosphorescence in monomers. It shows a higher quantum yield compared to corresponding iridium complexes and is used in high-performance OLEDs (Zhang et al., 2014).

Antibacterial Studies

2-(Diphenylphosphino)benzoic acid is also involved in the synthesis of novel phosphorus ligands with antibacterial properties. These ligands, when complexed with transition metals, show considerable activity against various bacteria (Al-Sabti, Al-Amiery, Marzoog, & Al-Majedy, 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

2-diphenylphosphanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15O2P/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRPRYSDOVYCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066179
Record name Benzoic acid, 2-(diphenylphosphino)-
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Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Benzoic acid, 2-(diphenylphosphino)-
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Product Name

2-(Diphenylphosphino)benzoic acid

CAS RN

17261-28-8
Record name 2-(Diphenylphosphino)benzoic acid
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Record name 2-(Diphenylphosphino)benzoic acid
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Record name Benzoic acid, 2-(diphenylphosphino)-
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Record name Benzoic acid, 2-(diphenylphosphino)-
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Record name 2-diphenylphosphinobenzoic acid
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Record name 2-(Diphenylphosphino)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
334
Citations
SM Barolo, SE Martín, RA Rossi - Arkivoc, 2012 - researchgate.net
2-(Diphenylphosphino) benzoic acid, isolated as the ester, was obtained by the photostimulated reaction of 2-chlorobenzoate ion with Ph2P–ions in good yield in liquid ammonia. The …
Number of citations: 4 www.researchgate.net
SM Kuang, PE Fanwick, RA Walton - Inorganica Chimica Acta, 2002 - Elsevier
The reactions of cis-Re 2 (μ-O 2 CCH 3 ) 2 Cl 2 (μ-dppm) 2 (dppm=Ph 2 PCH 2 PPh 2 ) with substituted benzoic acids of the type 4-XC 6 H 4 CO 2 H (X=Ph 2 P, Ph 2 P(O), Ph 2 P(S) or …
Number of citations: 15 www.sciencedirect.com
SM Barolo, SE Martín, RA Rossi - ARKIVOC, 2012 - arkat-usa.org
Materials S3 Representative Procedure for Photostimulated Reactions in Liquid Ammonia S3 1 H NMR spectrum of Ethyl 2-(diphenylphosphoryl) benzoate (4) S5-S7 13 C NMR …
Number of citations: 3 www.arkat-usa.org
IC Lennon, M Jackson - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 138517‐61‐0 ] C 44 H 40 N 2 O 2 P 2 (MW 690.76) InChI = 1S/C44H40N2O2P2/c47‐43(37‐27‐13‐17‐31‐41(37)49(33‐19‐5‐1‐6‐20‐33)34‐21‐7‐2‐8‐22‐34)45‐39‐29‐15‐16‐30‐…
Number of citations: 1 onlinelibrary.wiley.com
M Kawatsura, D Ikeda, Y Komatsu, K Mitani, T Tanaka… - Tetrahedron, 2007 - Elsevier
The palladium-catalyzed regio- and diastereo-selective allylic alkylation of allyl acetates with carbon nucleophiles occurred. The stereochemistry was highly controlled by the palladium …
Number of citations: 25 www.sciencedirect.com
B Zhang, L Zhang, C Liu, Y Zhu, M Tang, C Du… - Dalton …, 2014 - pubs.rsc.org
The (ppy)-based Pt(II) complex (Pt-1) with deprotonated 2-(diphenylphosphino)benzoic acid as an anionic ligand displays phosphorescence of monomers with a remarkably higher …
Number of citations: 13 pubs.rsc.org
S Burger, B Therrien, G Süss-Fink - Acta Crystallographica Section E …, 2003 - scripts.iucr.org
In the solid state, 2-(diphenylphosphinoyl)benzoic acid, (C6H4CO2H)P(O)PPh2, forms a hydrogen-bonded dimer between the phosphoryl O atom and the O—H group of the benzoic …
Number of citations: 6 scripts.iucr.org
L Yan, LH Wang, X Li, A Li, QM Xiao… - … , Sulfur, and Silicon …, 2020 - Taylor & Francis
Abstract Treatment of the starting complex [Fe 2 (CO) 6 {μ-SCH 2 CH(CH 2 OH)S}] (1) with 2-(diphenylphosphino)benzoic acid in the presence of N,N’-dicyclohexylcarbodiimide and 4-…
Number of citations: 1 www.tandfonline.com
P Gründlinger, CC Mardare, T Wagner… - Monatshefte für Chemie …, 2021 - Springer
In this work, we show that intramolecular hydrogen bonding can be used to stabilize tri-coordinated phosphane-gold(I) complexes. Two molecular structures of 2-(diphenylphosphino)…
Number of citations: 2 link.springer.com
CW Lim, S Lee - Tetrahedron, 2000 - Elsevier
A series of novel C 2 -symmetric bisphosphine ligands derived from DPPBA and C 2 -symmetric 1,1′-binaphthyldiamines has been synthesized. In palladium catalyzed …
Number of citations: 39 www.sciencedirect.com

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